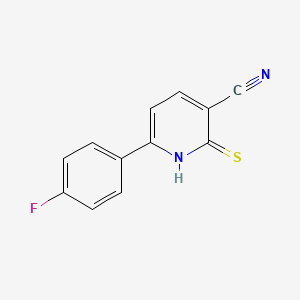
1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a methyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyridine ring.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides.
Formation of the Propanone Moiety: The propanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Addition: Electrophiles such as halogens and acids can be used in addition reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Addition: Halogenated or acylated products.
Scientific Research Applications
1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the pyridine ring can participate in various chemical interactions. The propanone moiety can also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzyloxy-2-methoxy-3-methylphenyl)propan-1-one
- 1-(3-Benzyloxyphenyl)propan-1-one
- 1-(6-Benzyloxy-5-methylpyridin-3-yl)propan-1-one
Uniqueness
1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one is unique due to the specific positioning of the benzyloxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(4-methyl-6-phenylmethoxypyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C16H17NO2/c1-3-15(18)14-10-17-16(9-12(14)2)19-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
TWUUEZHDIUCHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


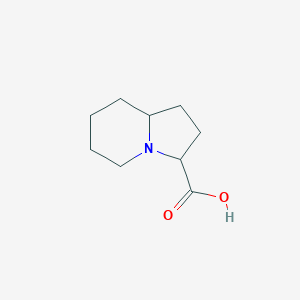
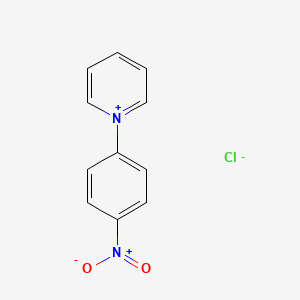
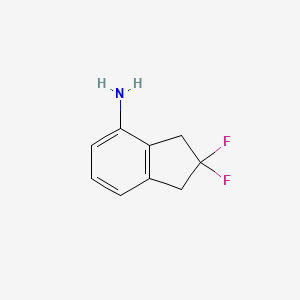
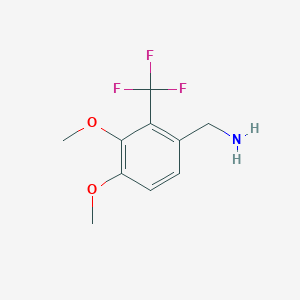
![(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B13008169.png)
![N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide](/img/structure/B13008172.png)
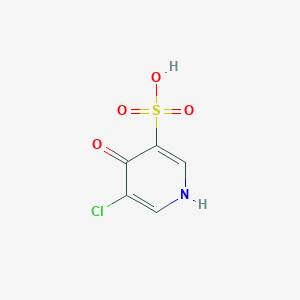
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)
![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)
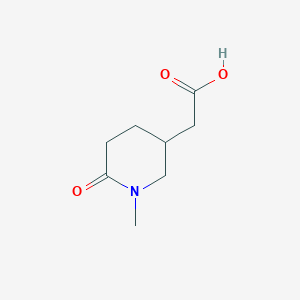


![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)
